molecular formula C9H7BrN2O2 B13000716 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid

5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid

Cat. No.: B13000716
M. Wt: 255.07 g/mol
InChI Key: CURSALBAEZHXJI-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 7th position on the pyrrolo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

    Bromination: The bromination of 1H-pyrrolo[2,3-b]pyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

    Methylation: The methylation of the brominated intermediate is achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7th position. This can be done through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrrolo[3,2-b]pyridine ring.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Coupling: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are utilized.

Major Products

The major products formed from these reactions include substituted pyrrolopyridine derivatives, oxidized or reduced forms of the compound, and various amide and ester derivatives.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways and biochemical processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and carboxylic acid groups, making it less versatile in certain reactions.

    Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Contains a methyl ester group instead of a carboxylic acid group, affecting its reactivity and applications.

    5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid:

Uniqueness

5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the pyrrolo[3,2-b]pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-1-methylpyrrolo[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-3-2-6-8(12)5(9(13)14)4-7(10)11-6/h2-4H,1H3,(H,13,14)

InChI Key

CURSALBAEZHXJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC(=N2)Br)C(=O)O

Origin of Product

United States

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